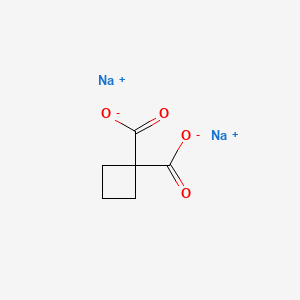
1,1-Cyclobutanedicarboxylic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C6H8Na2O4 It is a sodium salt of cyclobutane-1,1-dicarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the sodium salt. The general reaction can be represented as:
C6H8(COOH)2+2NaOH→C6H8(COONa)2+2H2O
Industrial Production Methods: In industrial settings, the production of sodium cyclobutane-1,1-dicarboxylate may involve more sophisticated techniques, including the use of continuous reactors and advanced crystallization methods to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium cyclobutane-1,1-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclobutane-1,1-dicarboxylic acid derivatives.
Reduction: Formation of cyclobutane derivatives with reduced carboxylate groups.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Sodium cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
作用機序
The mechanism of action of sodium cyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Cyclobutane-1,1-dicarboxylic acid: The parent acid form of the compound.
Sodium succinate: Another sodium salt of a dicarboxylic acid, but with a different carbon backbone.
Sodium adipate: A similar compound with a longer carbon chain.
Uniqueness: Sodium cyclobutane-1,1-dicarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched dicarboxylates. This uniqueness makes it valuable in specific applications where such structural features are advantageous.
特性
分子式 |
C6H6Na2O4 |
|---|---|
分子量 |
188.09 g/mol |
IUPAC名 |
disodium;cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C6H8O4.2Na/c7-4(8)6(5(9)10)2-1-3-6;;/h1-3H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChIキー |
UCRFYVVKDGVDJU-UHFFFAOYSA-L |
正規SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


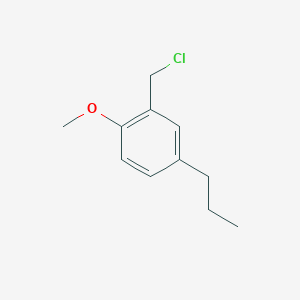
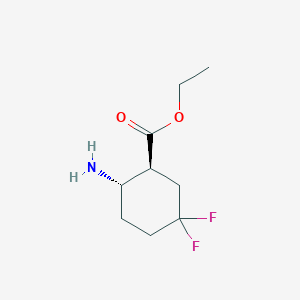
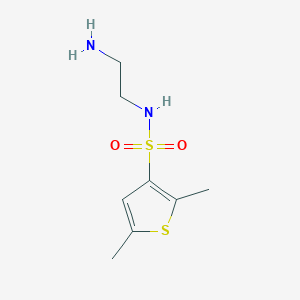
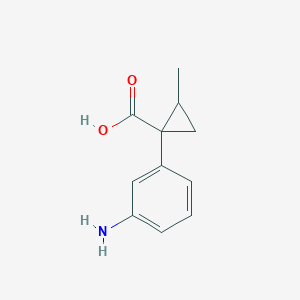

![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)


![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)

![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
